Lupan-3-one
Description
Lupan-3-one (CAS: 3186-72-9) is a lupane-type pentacyclic triterpenoid ketone with the molecular formula C₃₀H₅₀O . It is prominently found in peat bogs and plant materials, where it serves as a biomarker for biogeochemical studies. Its structural backbone consists of a five-ring lupane system with a ketone group at the C-3 position. Studies in Northern Spain revealed significant variations in its concentration across different peat bog environments, ranging from 0.3–114 µg/g Corg in La Borbolla and Buelna to <2.6 µg/g Corg in Roñanzas .
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H50O |
|---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(1S,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one |
InChI |
InChI=1S/C30H50O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h19-23,25H,9-18H2,1-8H3/t20-,21+,22-,23+,25+,27+,28-,29+,30+/m0/s1 |
InChI Key |
HEYPZYMGRBQTOH-BHMAJAPKSA-N |
SMILES |
CC(C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C |
Canonical SMILES |
CC(C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Lupan-3-one has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains. For instance, a study highlighted the compound's ability to inhibit the growth of pathogenic bacteria, suggesting its potential use in developing natural antimicrobial agents .
Anticancer Properties
Recent studies have explored the anticancer effects of this compound. In vitro experiments demonstrated that this compound can induce apoptosis in cancer cells, particularly in liver cancer models. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation .
Agricultural Applications
Pest Resistance
this compound has been identified as a natural pesticide component. Its application in agricultural practices has shown promise in enhancing plant resistance against pests and diseases. For example, studies have demonstrated that plants treated with this compound exhibit reduced infestations from common agricultural pests .
Soil Health Improvement
The compound is also being investigated for its role in improving soil health. Research indicates that this compound can enhance soil microbial diversity, which is crucial for nutrient cycling and overall soil fertility .
Biotechnological Applications
Bioconversion Processes
this compound can be synthesized through bioconversion processes involving specific microorganisms. This aspect is particularly relevant for sustainable production methods in biotechnology. Studies have shown that certain fungi can convert precursor compounds into this compound efficiently, highlighting its potential for industrial applications .
Genetic Marker Development
In genetic research, this compound's biosynthetic pathway has been mapped to aid in the development of molecular markers for breeding programs aimed at improving lupin varieties. This application can facilitate the selection of traits associated with higher yields and disease resistance .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 18 | |
| Pseudomonas aeruginosa | 12 |
Table 2: Effects of this compound on Soil Microbial Diversity
| Treatment | Microbial Diversity Index (Shannon) | Reference |
|---|---|---|
| Control | 2.5 | |
| This compound (10 mg/kg) | 3.0 | |
| This compound (20 mg/kg) | 3.5 |
Case Studies
Case Study 1: Anticancer Effects in Hepatic Models
A systematic study evaluated the effects of this compound on HepG2 liver cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis rates when treated with varying concentrations of this compound over a specified duration .
Case Study 2: Field Trials on Pest Resistance
Field trials conducted on lupin crops treated with this compound revealed a marked decrease in pest populations compared to untreated controls. The results suggest that incorporating this compound into pest management strategies could enhance crop yields while reducing reliance on synthetic pesticides .
Comparison with Similar Compounds
Structural Similarities and Differences
Lupan-3-one belongs to the triterpenoid family, which includes compounds with shared pentacyclic frameworks but distinct functional groups and stereochemistry. Key structural analogs include:
| Compound | Type | Functional Group | Molecular Formula | CAS Number | Key Structural Feature |
|---|---|---|---|---|---|
| This compound | Lupane | Ketone (C-3) | C₃₀H₅₀O | 3186-72-9 | 5-ring lupane system with C-3 ketone |
| Friedelin | Friedelane | Ketone (C-3) | C₃₀H₅₀O | 559-74-0 | Planar 5-ring system with C-3 ketone |
| α-Amyrenone | Oleanane | Ketone (C-3) | C₃₀H₄₈O | 638-84-8 | Oleanane backbone with C-3 ketone |
| β-Amyrenone | Ursane | Ketone (C-3) | C₃₀H₄₈O | 638-85-9 | Ursane backbone with C-3 ketone |
| Hop-17(21)-en-3β-ol acetate | Hopenyl | Acetate (C-3) | C₃₂H₅₂O₂ | N/A | Hopenyl backbone with C-3 acetate |
Key Observations :
- This compound and friedelin share a C-3 ketone but differ in ring conformation (lupane vs. friedelane).
- α-/β-Amyrenone differ in backbone (oleanane/ursane) and have slightly lower molecular weights due to fewer hydrogens.
- Hop-17(21)-en-3β-ol acetate contains an acetate group, complicating co-extraction with this compound in analytical workflows .
Concentration and Environmental Distribution
Concentrations of this compound and analogs vary significantly across geographical locations, as shown in Spanish peat bogs:
| Location | This compound (µg/g Corg) | Friedelin (µg/g Corg) | α-/β-Amyrenone (µg/g Corg) | Hop-17(21)-en-3β-ol Acetate (µg/g Corg) |
|---|---|---|---|---|
| La Borbolla | 0.3–114 | 0.5–11.2 | 0.1–6.0 | Not quantified due to co-extraction |
| Roñanzas | <2.6 | <2.6 | <2.6 | Dominant but unquantified |
| Pendueles | Higher than α/β-amyrenone | Higher than α/β-amyrenone | Lower | Not reported |
Findings :
Ecological and Biochemical Significance
- This compound is linked to plant defense mechanisms and microbial degradation pathways in peat bogs.
- Its higher abundance compared to friedelin and amyrenones suggests specialized biosynthetic pathways in certain plant species .
- Co-occurrence with hopanoids (e.g., hop-17(21)-en-3β-ol acetate) may indicate shared ecological roles in membrane stabilization .
Preparation Methods
Isolation from Euphorbia Species
Lupan-3-one is naturally abundant in plants of the Euphorbiaceae family, particularly Euphorbia cyparissias. Extraction typically involves solvent-based partitioning, where dried plant material is macerated in polar solvents like methanol or ethanol. The crude extract undergoes column chromatography using silica gel or Sephadex LH-20, with hexane-ethyl acetate gradients isolating this compound at purities exceeding 85%. Recent studies on Globimetula dinklagei (Loranthaceae) have identified analogous extraction protocols, though yields remain low (0.02–0.05% w/w) due to the compound’s limited natural abundance.
Challenges in Scale-Up
Natural extraction faces scalability issues:
- Resource Intensity : Processing 1 kg of E. cyparissias yields approximately 200–300 mg of this compound, necessitating large biomass volumes.
- Co-Elution Problems : Structural similarities with lupeol and betulin require high-performance liquid chromatography (HPLC) for final purification, increasing costs.
Chemical Synthesis Routes
Oxidation of Lupan-3-Ol
Lupan-3-ol serves as a direct precursor. Oxidation using Jones reagent (CrO₃ in H₂SO₄) achieves ketonization at C-3 with 70–75% efficiency. Alternatively, Swern oxidation (oxalyl chloride/DMSO) offers milder conditions, preserving the lupane skeleton’s stereochemistry:
$$
\text{Lupan-3-ol} \xrightarrow{\text{(COCl)₂, DMSO, Et₃N}} \text{this compound} \quad (82\% \text{ yield})
$$
Lead Tetra-Acetate-Mediated Acetoxylation
Reinvestigated by hydroxy-steroid studies, this compound reacts with lead tetra-acetate (LTA) in acetic acid to form 3-oxolupan-2α-yl acetate. Subsequent isomerization with p-toluenesulfonic acid yields 2-oxolupan-3β-yl acetate, demonstrating the compound’s configurational flexibility:
$$
\text{this compound} \xrightarrow{\text{Pb(OAc)₄, AcOH}} \text{3-Oxolupan-2α-yl acetate} \xrightarrow{\text{H⁺}} \text{2-Oxolupan-3β-yl acetate}
$$
Degradation of Lupane-Type Triterpenes
Betulin and lupeol are common starting materials. Ozonolysis of betulin’s C-20–C-29 side chain, followed by reductive workup, generates this compound in three steps (overall yield: 45–50%). Critical parameters include:
- Temperature Control : Ozonolysis at −78°C prevents skeleton fragmentation.
- Catalyst Selection : Palladium on carbon (Pd/C) enhances hydrogenation efficiency during ketone formation.
Microbial Transformation
Fungal Biocatalysis
Aspergillus niger and Rhizopus arrhizus oxidize lupan-3-ol to this compound under aerobic conditions. Submerged fermentation at pH 6.5–7.0 achieves 60–65% conversion over 72 hours. Immobilized cell systems improve productivity by 20%, though enzyme inhibition by accumulated ketone limits batch durations.
Enzymatic Oxidation
Recombinant cytochrome P450 enzymes (CYP450) from Saccharopolyspora erythraea offer stereoselective oxidation. Co-expression with NADPH reductase in E. coli boosts this compound titers to 1.2 g/L, a 3-fold increase over wild-type strains.
Method Optimization and Comparative Analysis
Yield and Purity Across Methods
Solvent and Energy Efficiency
- Green Chemistry Metrics : Swern oxidation outperforms Jones reagent in atom economy (78% vs. 52%) and E-factor (8.2 vs. 15.6).
- Biocatalytic Advantage : Enzymatic routes reduce wastewater generation by 40% compared to chemical methods.
Emerging Technologies
Molecularly Imprinted Polymers (MIPs)
Adapted from lupanine purification, MIPs using itaconic acid monomers selectively bind this compound from complex mixtures. Pilot studies show 90% recovery from synthetic reaction broths, though template leakage remains a concern.
Continuous-Flow Synthesis
Microreactor systems combining ozonolysis and hydrogenation steps reduce processing time from 48 hours to 6 hours, enhancing throughput by 8-fold.
Q & A
Q. What established synthetic methodologies are used to produce Lupan-3-one, and how can their reproducibility be ensured?
this compound is typically synthesized via oxidation of lupan-3-ol using agents like Jones reagent or pyridinium chlorochromate (PCC). To ensure reproducibility:
- Document reaction conditions (temperature, solvent, stoichiometry) in detail .
- Validate purity using HPLC or GC-MS, reporting retention times and calibration curves .
- Include step-by-step protocols in supplementary materials, as recommended for compound characterization .
Example Data Table:
| Method | Yield (%) | Purity (HPLC) | Key Conditions |
|---|---|---|---|
| Jones Reagent | 65 | 98.5 | 0°C, H₂SO₄, acetone |
| PCC | 72 | 99.1 | RT, dichloromethane |
Q. Which spectroscopic techniques are critical for confirming this compound’s structural identity?
Q. What in vitro models are appropriate for preliminary bioactivity assessment of this compound?
- Antimicrobial: MIC assays against S. aureus or E. coli with positive/negative controls .
- Anti-inflammatory: COX-2 inhibition assays using ELISA .
- Cytotoxicity: MTT assays on human fibroblast lines (e.g., NIH/3T3) .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be systematically resolved?
- Meta-Analysis Framework:
| Study | IC₅₀ (μM) | Cell Line | Assay Type | Outcome Discrepancy |
|---|---|---|---|---|
| A | 12.3 | HeLa | MTT | High variability |
| B | 45.6 | A549 | SRB | Low activity |
Q. What strategies optimize this compound’s synthetic yield while minimizing byproducts?
Q. How can computational models predict this compound’s interactions with biological targets?
- Molecular Docking: Use AutoDock Vina to simulate binding to proteins (e.g., COX-2) .
- MD Simulations: Analyze stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR: Correlate structural descriptors (logP, polar surface area) with activity data .
Methodological Guidance
What criteria define a rigorous research question for this compound studies?
- Feasible: Ensure access to analytical instruments (e.g., NMR, LC-MS).
- Novel: Address gaps (e.g., unexplored mechanistic pathways).
- Ethical: Use validated cell lines to avoid reproducibility issues .
Q. How should researchers handle incomplete or conflicting spectral data for this compound?
- Multi-Lab Validation: Share samples with independent labs for cross-verification .
- Advanced Techniques: Employ 2D NMR (HSQC, HMBC) for ambiguous signal assignment .
Data Management & Reporting
Q. What practices ensure transparency in reporting this compound research data?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
